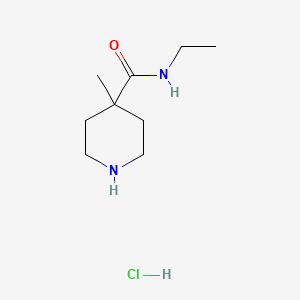![molecular formula C19H21ClO4 B13931862 3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester](/img/structure/B13931862.png)
3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester is an organic compound that belongs to the class of chloropropionic acid derivatives. This compound is characterized by the presence of a benzyloxyethoxy group attached to a phenyl ring, which is further connected to a chloropropionic acid methyl ester moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzyloxyethanol: The synthesis begins with the preparation of benzyloxyethanol by reacting benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide.
Etherification: The benzyloxyethanol is then reacted with 4-hydroxybenzaldehyde to form 4-(2-benzyloxyethoxy)benzaldehyde.
Aldol Condensation: The 4-(2-benzyloxyethoxy)benzaldehyde undergoes aldol condensation with chloroacetone in the presence of a base like sodium hydroxide to form the corresponding α,β-unsaturated ketone.
Reduction: The α,β-unsaturated ketone is reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The chloropropionic acid moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Ammonia (NH₃) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or thioesters.
科学的研究の応用
3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- 3-[4-(2-Methoxyethoxy)phenyl]-2-chloropropionic acid methyl ester
- 3-[4-(2-Ethoxyethoxy)phenyl]-2-chloropropionic acid methyl ester
- 3-[4-(2-Propoxyethoxy)phenyl]-2-chloropropionic acid methyl ester
Uniqueness
3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester is unique due to the presence of the benzyloxyethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.
特性
分子式 |
C19H21ClO4 |
|---|---|
分子量 |
348.8 g/mol |
IUPAC名 |
methyl 2-chloro-3-[4-(2-phenylmethoxyethoxy)phenyl]propanoate |
InChI |
InChI=1S/C19H21ClO4/c1-22-19(21)18(20)13-15-7-9-17(10-8-15)24-12-11-23-14-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3 |
InChIキー |
KMGJQWSTZXFHNY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCCOCC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


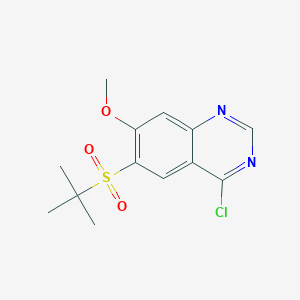
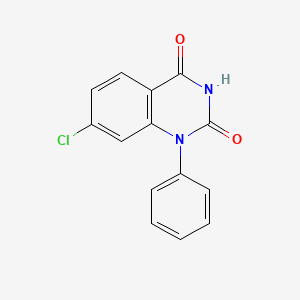
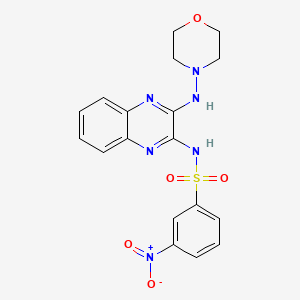
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)
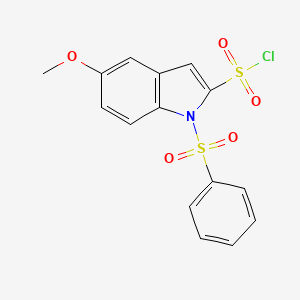
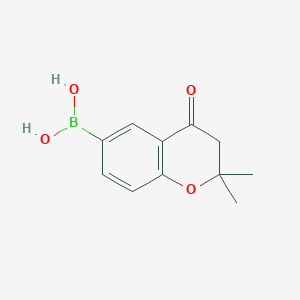
![2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane](/img/structure/B13931829.png)



![4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13931842.png)
![Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13931845.png)
